Seminalplasmin, lys(13)-
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Description
Seminalplasmin, lys(13)- is a synthetic 13-residue peptide corresponding to the hydrophobic region of bovine seminalplasmin . It has been found to have antibacterial activity and also causes lysis of red blood cells .
Synthesis Analysis
The peptide corresponding to the sequence H*N-Pro-Lys-Leu-Leu-Glu-Thr-Phe-Leu-Ser-Lys-Trp-Ile-Gly-COOH (SPF) was synthesized by solid-phase methods . The peptide chain was assembled on Merrifield resin (1% cross-linked). The Boc group was employed for the protection of a-amino groups. The side chain protecting groups were 2 ClZ for Lys, OBzl for Glu, Bzl for Ser and Thr, and formyl for Trp .Molecular Structure Analysis
The amino acid sequence of seminalplasmin was determined by manual Edman degradation of peptides obtained by proteolytic enzymes trypsin, chymotrypsin, and thermolysin . The number of amino acids according to the sequence were 48, the molecular mass 6385 . As predicted from the sequence, seminalplasmin very likely contains two alpha-helical domains in which residues 8-17 and 40-48 are involved .Chemical Reactions Analysis
Seminalplasmin, lys(13)- has been shown to have antibacterial and hemolytic activities . It inhibits the growth of Escherichia coli like SPLN but also has the ability to lyse red blood cells which SPLN does not .Physical and Chemical Properties Analysis
The molecular mass of seminalplasmin is 6300 . Amino acid analysis of the protein preparation indicated the absence of sulfur-containing amino acids cysteine and methionine .Mechanism of Action
The biological activity of these peptides stem from their ability to spontaneously partition into the lipid bilayer of membranes and bring about reorganization in the arrangement of fatty acid acyl chains . This interaction with the membranes is likely what gives the peptide its antibacterial and hemolytic activities .
Properties
IUPAC Name |
2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-methylpentanoyl]amino]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C76H123N17O16/c1-10-46(8)63(75(108)82-41-62(96)97)92-73(106)60(39-49-40-81-51-26-15-14-25-50(49)51)89-67(100)54(28-17-20-32-78)85-74(107)61(42-94)91-71(104)58(37-45(6)7)88-72(105)59(38-48-23-12-11-13-24-48)90-76(109)64(47(9)95)93-68(101)55(29-18-21-33-79)84-69(102)56(35-43(2)3)87-70(103)57(36-44(4)5)86-66(99)53(27-16-19-31-77)83-65(98)52-30-22-34-80-52/h11-15,23-26,40,43-47,52-61,63-64,80-81,94-95H,10,16-22,27-39,41-42,77-79H2,1-9H3,(H,82,108)(H,83,98)(H,84,102)(H,85,107)(H,86,99)(H,87,103)(H,88,105)(H,89,100)(H,90,109)(H,91,104)(H,92,106)(H,93,101)(H,96,97)/t46-,47+,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,63-,64-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEHAQQQARFSCCN-TZBWDYHDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NCC(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(C(C)O)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C4CCCN4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)NCC(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@@H]4CCCN4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C76H123N17O16 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50163851 |
Source
|
Record name | Seminalplasmin, lys(13)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50163851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1530.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
147958-06-3 |
Source
|
Record name | Seminalplasmin, lys(13)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147958063 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Seminalplasmin, lys(13)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50163851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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